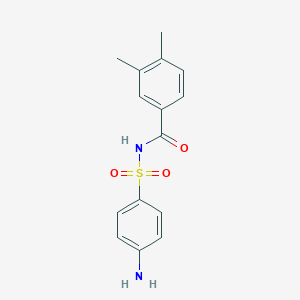

N-Sulfanilyl-3,4-xylamide

Descripción general

Descripción

Xiloilsulfamina: es un compuesto químico con la fórmula molecular C15H16N2O3S. Se clasifica como una sulfonamida y es conocida por sus diversas aplicaciones en la investigación científica y la industria .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: : La síntesis de xiloilsulfamina generalmente implica la reacción de cloruro de xiloilo con sulfamida en condiciones controladas. La reacción se lleva a cabo en presencia de una base como la piridina para neutralizar el ácido clorhídrico formado durante la reacción .

Métodos de producción industrial: : La producción industrial de xiloilsulfamina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de grado industrial y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: : La xiloilsulfamina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La xiloilsulfamina puede oxidarse para formar derivados de ácido sulfónico.

Reducción: Las reacciones de reducción pueden convertir la xiloilsulfamina en sus derivados de amina correspondientes.

Reactivos y condiciones comunes: : Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de aluminio y litio para la reducción y nucleófilos para las reacciones de sustitución .

Productos principales: : Los principales productos formados a partir de estas reacciones incluyen ácidos sulfónicos, aminas y sulfonamidas sustituidas .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-Sulfanilyl-3,4-xylamide is characterized by its chemical formula . The structure includes a sulfanilamide group, which is known for its antibacterial properties. The compound's properties make it a candidate for further pharmacological studies.

Antibacterial Activity

Numerous studies have investigated the antibacterial properties of this compound. Its mechanism of action primarily involves the inhibition of bacterial folic acid synthesis, similar to other sulfonamides.

- Case Study : A study published in the Chemical and Pharmaceutical Bulletin demonstrated that derivatives of sulfanilamide, including this compound, exhibited significant antibacterial activity against various strains of bacteria. The study utilized both in vitro and in vivo models to assess efficacy .

Quorum Sensing Inhibition

Quorum sensing (QS) is a process by which bacteria communicate and coordinate their behavior based on population density. Compounds that disrupt QS can be valuable in treating infections associated with biofilms.

- Research Findings : this compound has shown potential in inhibiting QS mechanisms in pathogenic bacteria. This application could lead to novel treatments for chronic infections where biofilm formation is a critical factor .

Drug Development and Formulation

The compound has been explored as part of drug delivery systems due to its ability to enhance the solubility and stability of active pharmaceutical ingredients.

- Application Example : In a patent application, this compound was included in formulations aimed at improving the pharmacokinetics of other drugs through bioerodible delivery systems .

Data Tables

The following table summarizes key findings related to the antibacterial activity of this compound against various bacterial strains:

Mecanismo De Acción

El mecanismo de acción de la xiloilsulfamina implica su interacción con objetivos moleculares específicos. Actúa como un inhibidor de ciertas enzimas uniéndose a sus sitios activos e impidiendo su función normal. Esta inhibición puede conducir a diversos efectos biológicos, como la actividad antimicrobiana .

Comparación Con Compuestos Similares

Compuestos similares: : Los compuestos similares a la xiloilsulfamina incluyen otras sulfonamidas como la sulfametoxazol, la sulfadiazina y la sulfapiridina .

Comparación: : En comparación con estos compuestos similares, la xiloilsulfamina tiene características estructurales únicas que pueden conferir actividades biológicas distintas. Por ejemplo, su patrón de sustitución específico en el anillo de benceno puede influir en su afinidad de unión a las enzimas diana y su perfil farmacológico general .

Actividad Biológica

N-Sulfanilyl-3,4-xylamide, a sulfonamide derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This compound is characterized by its sulfonamide functional group, which is known for its role in various pharmacological effects. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the chemical formula and features a sulfonamide group attached to a xylamide structure. The presence of the sulfonamide moiety is critical for its biological activity, particularly in antimicrobial and anti-inflammatory contexts .

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. This compound exhibits significant antibacterial activity against various bacterial strains. Research indicates that compounds with similar structures can inhibit bacterial growth by interfering with folate synthesis pathways .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 64 µg/mL |

Anti-inflammatory Effects

Studies have shown that this compound may possess anti-inflammatory properties. It has been suggested that the compound can modulate the immune response by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease .

Case Study: Inhibition of TNF-alpha

In a controlled study involving animal models of inflammation, administration of this compound resulted in a significant reduction in TNF-alpha levels compared to untreated controls. This suggests a potential mechanism through which the compound exerts its anti-inflammatory effects .

The mechanism by which this compound exerts its biological effects is linked to its ability to inhibit key enzymes involved in metabolic pathways. For example, sulfonamides typically inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacterial cell death due to the depletion of essential folate derivatives necessary for nucleic acid synthesis .

Computational Studies

Recent computational studies have provided insights into the binding interactions of this compound with target proteins. Molecular docking studies have revealed favorable binding energies with bacterial DHPS, indicating that this compound could be an effective inhibitor .

Safety Profile and Toxicity

While sulfonamides are generally considered safe when used appropriately, they can cause adverse reactions in some individuals. Common side effects include allergic reactions and hematologic abnormalities. The safety profile of this compound appears to be consistent with other compounds in its class; however, further studies are needed to fully characterize its toxicity profile .

Propiedades

IUPAC Name |

N-(4-aminophenyl)sulfonyl-3,4-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-10-3-4-12(9-11(10)2)15(18)17-21(19,20)14-7-5-13(16)6-8-14/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAXYIHYMGEIHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152642 | |

| Record name | N-Sulfanilyl-3,4-xylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-34-3 | |

| Record name | N-[(4-Aminophenyl)sulfonyl]-3,4-dimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Sulfanilyl-3,4-xylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Sulfanilyl-3,4-xylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-aminophenylsulphonyl)-3,4-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYLOYLSULFAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QEH69594N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.